molecular formula C22H20N4O2S B6573198 N-(2-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021254-95-4

N-(2-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Cat. No. B6573198
CAS RN: 1021254-95-4
M. Wt: 404.5 g/mol
InChI Key: HSUAXWIUMDVJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, or PEP-3, is a synthetic compound that has been used as a model to study various biochemical and physiological processes. It has been used in a variety of laboratory experiments due to its ability to interact with and modulate various biological systems. PEP-3 has been studied for its potential applications in drug discovery and development, as well as its potential to be used as a therapeutic agent.

Scientific Research Applications

PEP-3 has been studied for its potential applications in drug discovery and development. It has been used in a variety of laboratory experiments to study its ability to interact with and modulate various biological systems. It has been used to study the effects of various drugs on the central nervous system, as well as its potential to be used as a therapeutic agent. PEP-3 has also been studied for its potential to modulate the activity of enzymes involved in metabolic pathways. Additionally, it has been studied for its potential to modulate the activity of various receptors and ion channels.

Mechanism of Action

PEP-3 works by binding to various targets in the body, such as enzymes, receptors, and ion channels. It has been shown to interact with and modulate the activity of various enzymes involved in metabolic pathways. Additionally, it has been shown to interact with and modulate the activity of various receptors and ion channels. This modulation of activity can lead to changes in the production of various hormones and neurotransmitters, as well as changes in the activity of various other biological processes.
Biochemical and Physiological Effects
PEP-3 has been studied for its potential to modulate the activity of various enzymes involved in metabolic pathways. It has been shown to interact with and modulate the activity of various receptors and ion channels. This modulation of activity can lead to changes in the production of various hormones and neurotransmitters, as well as changes in the activity of various other biological processes. Additionally, PEP-3 has been studied for its potential to modulate the activity of various enzymes involved in drug metabolism.

Advantages and Limitations for Lab Experiments

PEP-3 has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in solution, making it ideal for use in a variety of laboratory experiments. Additionally, it has been shown to interact with and modulate the activity of various enzymes involved in metabolic pathways, as well as various receptors and ion channels. This makes it a useful tool for studying the effects of various drugs on the central nervous system. However, PEP-3 has some limitations. It is not completely selective for its targets and can interact with other molecules in the body, leading to potential side effects. Additionally, it has a short half-life, making it difficult to study its long-term effects.

Future Directions

PEP-3 has potential applications in drug discovery and development, as well as its potential to be used as a therapeutic agent. Additionally, further research is needed to better understand the biochemical and physiological effects of PEP-3 and to identify potential drug targets. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of PEP-3 and to identify potential drug interactions. Additionally, further research is needed to explore the potential of PEP-3 to modulate the activity of various enzymes involved in drug metabolism. Finally, further research is needed to explore the potential of PEP-3 to modulate the activity of various receptors and ion channels.

Synthesis Methods

PEP-3 is synthesized through a multi-step organic synthesis process. The first step involves the condensation of 2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanylacetamide with ethyl chloroacetate in the presence of sodium hydroxide to produce N-ethoxycarbonyl-2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanylacetamide. The second step involves the reaction of N-ethoxycarbonyl-2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanylacetamide with NaOH in the presence of ethyl alcohol to yield N-(2-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-2-28-20-11-7-6-10-17(20)24-21(27)15-29-22-19-14-18(16-8-4-3-5-9-16)25-26(19)13-12-23-22/h3-14H,2,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUAXWIUMDVJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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